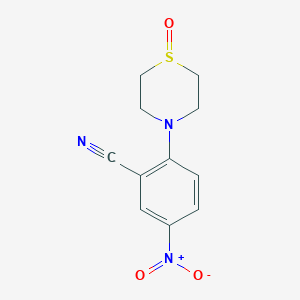
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile is a chemical compound with the molecular formula C11H11N3O3S and a molecular weight of 265.29 g/mol It is characterized by the presence of a nitro group, a benzonitrile moiety, and a thiomorpholine ring with an oxidized nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1-oxidothiomorpholino)benzonitrile typically involves the nitration of 2-(1-oxidothiomorpholino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods aim to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1-oxidothiomorpholino)aniline.
Substitution: Formation of various substituted benzonitrile derivatives.
科学的研究の応用
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile has several scientific research applications:
作用機序
The mechanism of action of 5-Nitro-2-(1-oxidothiomorpholino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 5-Nitro-2-(1-oxidopiperidinyl)benzonitrile
- 5-Nitro-2-(1-oxidopyrrolidinyl)benzonitrile
- 5-Nitro-2-(1-oxidopiperazinyl)benzonitrile
Uniqueness
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The oxidized nitrogen in the thiomorpholine ring can participate in unique interactions and reactions, making this compound valuable for specific applications .
特性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
5-nitro-2-(1-oxo-1,4-thiazinan-4-yl)benzonitrile |
InChI |
InChI=1S/C11H11N3O3S/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-18(17)6-4-13/h1-2,7H,3-6H2 |
InChIキー |
VWLHSIVULYIDRI-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















